molecular formula C11H11N3O2S B2826837 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline CAS No. 1086612-64-7

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline

Cat. No.: B2826837
CAS No.: 1086612-64-7
M. Wt: 249.29
InChI Key: KCGBPABTJYPDJN-UHFFFAOYSA-N
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Description

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is a heterocyclic compound that combines the structural features of thiazole and pyridine rings with a proline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the proline moiety. One common synthetic route starts with the cyclization of a thiazole derivative with a pyridine derivative under acidic conditions to form the thiazolo[5,4-b]pyridine scaffold. This intermediate is then coupled with a proline derivative using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphoinositide 3-kinase (PI3K).

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1,3]Thiazolo[5,4-b]pyridin-2-ylproline is unique due to the presence of the proline moiety, which imparts additional conformational rigidity and potential biological activity. This structural feature distinguishes it from other thiazolo[5,4-b]pyridine derivatives and enhances its potential as a versatile scaffold for drug development .

Properties

IUPAC Name

1-([1,3]thiazolo[5,4-b]pyridin-2-yl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c15-10(16)8-4-2-6-14(8)11-13-7-3-1-5-12-9(7)17-11/h1,3,5,8H,2,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGBPABTJYPDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=C(S2)N=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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